1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine
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Overview
Description
1-heptadecanoyl-2-arachidonoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 37:4 in which the acyl substituents at positions 1 and 2 are specified as heptadecanoyl and arachidonoyl respectively. It derives from an arachidonic acid and a heptadecanoic acid.
Scientific Research Applications
Synthesis and Analytical Studies
- The phospholipid has been involved in the synthesis of specific phospholipid analogs like APC-CO and LPC-CO. An analytical system was established for determining geometrical isomers, aiding in the study of lipid molecular structures and functions (Zhu et al., 1999).
Biochemical and Biophysical Properties
- Studies have focused on its critical micellar concentration, providing insights into the physical chemical characteristics of related compounds like platelet activating factor. This knowledge is crucial for understanding the biological activities and interactions of these compounds (Kramp et al., 1984).
Synthesis of Novel Phospholipids
- Research has also involved the synthesis of novel phospholipids incorporating specific fatty acids, contributing to the understanding of lipid structures and potential applications in biomolecular studies (Carballeira et al., 1999).
Liposome Research
- The phospholipid has been utilized in the construction of polymerized liposomes, which are important for drug delivery and membrane studies. This research provides critical data for developing stable, biocompatible vesicles (Sadownik et al., 1986).
Properties
Molecular Formula |
C45H82NO8P |
---|---|
Molecular Weight |
796.1 g/mol |
IUPAC Name |
[(2R)-3-heptadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C45H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46(3,4)5)41-51-44(47)37-35-33-31-29-27-25-21-19-17-15-13-11-9-7-2/h14,16,20,22,24,26,30,32,43H,6-13,15,17-19,21,23,25,27-29,31,33-42H2,1-5H3/b16-14-,22-20-,26-24-,32-30-/t43-/m1/s1 |
InChI Key |
MHUZXLUKTLNHIX-GUNPMBPGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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